molecular formula C9H14N2O B6148399 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol CAS No. 643087-96-1

2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol

Cat. No.: B6148399
CAS No.: 643087-96-1
M. Wt: 166.22 g/mol
InChI Key: BOHKHZGISUDGRN-UHFFFAOYSA-N
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Description

2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of ethanolamine, featuring an aminomethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzyl alcohol and formaldehyde.

    Reduction: The nitro group in 2-nitrobenzyl alcohol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Condensation: The resulting 2-aminobenzyl alcohol is then condensed with formaldehyde under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products

    Oxidation: Products include 2-{[2-(aminomethyl)phenyl]amino}acetaldehyde or 2-{[2-(aminomethyl)phenyl]amino}acetic acid.

    Reduction: Products include N-methyl or N,N-dimethyl derivatives.

    Substitution: Products include N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylethanol: This compound is structurally similar but lacks the aminomethyl group.

    4-Aminomethylphenylmethanol: This compound has a similar aminomethyl group but differs in the position of the hydroxyl group.

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar ethanolamine backbone but features a dimethylamino group instead of an aminomethyl group.

Uniqueness

2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

643087-96-1

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[2-(aminomethyl)anilino]ethanol

InChI

InChI=1S/C9H14N2O/c10-7-8-3-1-2-4-9(8)11-5-6-12/h1-4,11-12H,5-7,10H2

InChI Key

BOHKHZGISUDGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)NCCO

Purity

95

Origin of Product

United States

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